

Chromic Acid, Disodium Salt, Decahydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Chromic acid, disodium salt, decahydrate**, a hexavalent chromium compound. The information is tailored for professionals in research and development, offering detailed data on its chemical identifiers, experimental protocols, and relevant biological pathways.

Core Chemical Identifiers

Chromic acid, disodium salt, is commercially available in its anhydrous form and as various hydrates, most commonly the decahydrate and tetrahydrate. Accurate identification is crucial for experimental consistency and safety. The following tables summarize the key identifiers for these forms.

Table 1: Identifiers for **Chromic Acid, Disodium Salt, Decahydrate**

Identifier	Value
CAS Number	13517-17-4[1]
PubChem CID	61638[1]
Molecular Formula	CrH20Na2O14[1]
Molecular Weight	342.13 g/mol [1]
IUPAC Name	disodium;dioxido(dioxo)chromium;decahydrate[1]
Synonyms	Sodium chromate decahydrate[1]

Table 2: Identifiers for Anhydrous Sodium Chromate

Identifier	Value
CAS Number	7775-11-3[2]
PubChem CID	24488[3]
EC Number	231-889-5[2]
UN Number	3288[2]
Molecular Formula	Na2CrO4[2]
Molecular Weight	161.97 g/mol [2]
Synonyms	Chromic acid, disodium salt; Chromium disodium oxide[2]

Table 3: Identifiers for Sodium Chromate Tetrahydrate

Identifier	Value
CAS Number	10034-82-9[4][5][6][7]
Molecular Formula	Na2CrO4·4H2O[4][7]
Molecular Weight	234.03 g/mol [5]

Experimental Protocols

Accurate quantification and characterization of sodium chromate are essential for research applications. The following are established analytical methods.

Determination of Hexavalent Chromium by Ion Chromatography coupled with UV-VIS Spectroscopy

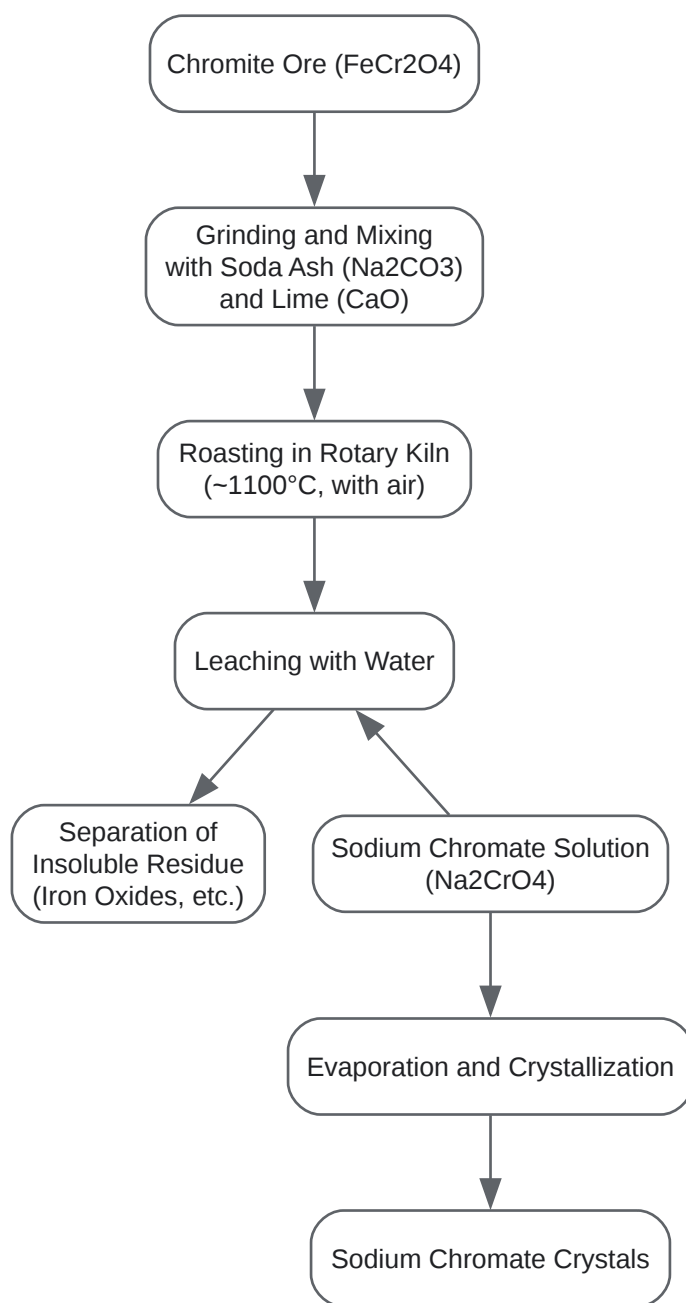
This method is widely used for the detection of hexavalent chromium in various samples.

Methodology:

- **Sample Preparation:** A known volume of air is drawn through a PVC filter to collect particulate matter. The filter is then extracted with a solution of deionized water to dissolve soluble hexavalent chromium compounds. For sparingly soluble forms, an ammonium sulfate buffer is used, followed by a sodium carbonate buffer for insoluble complexes.
- **Chromatographic Separation:** The extracted sample is injected into an ion chromatograph. A suitable anion exchange column is used to separate the chromate ions from other anions in the sample matrix.
- **Post-Column Derivatization:** After separation, the eluent is mixed with a diphenylcarbazide solution. In an acidic medium, hexavalent chromium reacts with diphenylcarbazide to form a colored complex.
- **Detection:** The colored complex is detected by a UV-VIS spectrophotometer at a specific wavelength (typically 540 nm). The absorbance is proportional to the concentration of hexavalent chromium in the sample.
- **Quantification:** A calibration curve is generated using standard solutions of known hexavalent chromium concentrations. The concentration in the sample is determined by comparing its absorbance to the calibration curve.

Production Workflow

Sodium chromate is primarily produced from chromite ore through an industrial process known as soda ash roasting. The following diagram illustrates the key steps in this process.

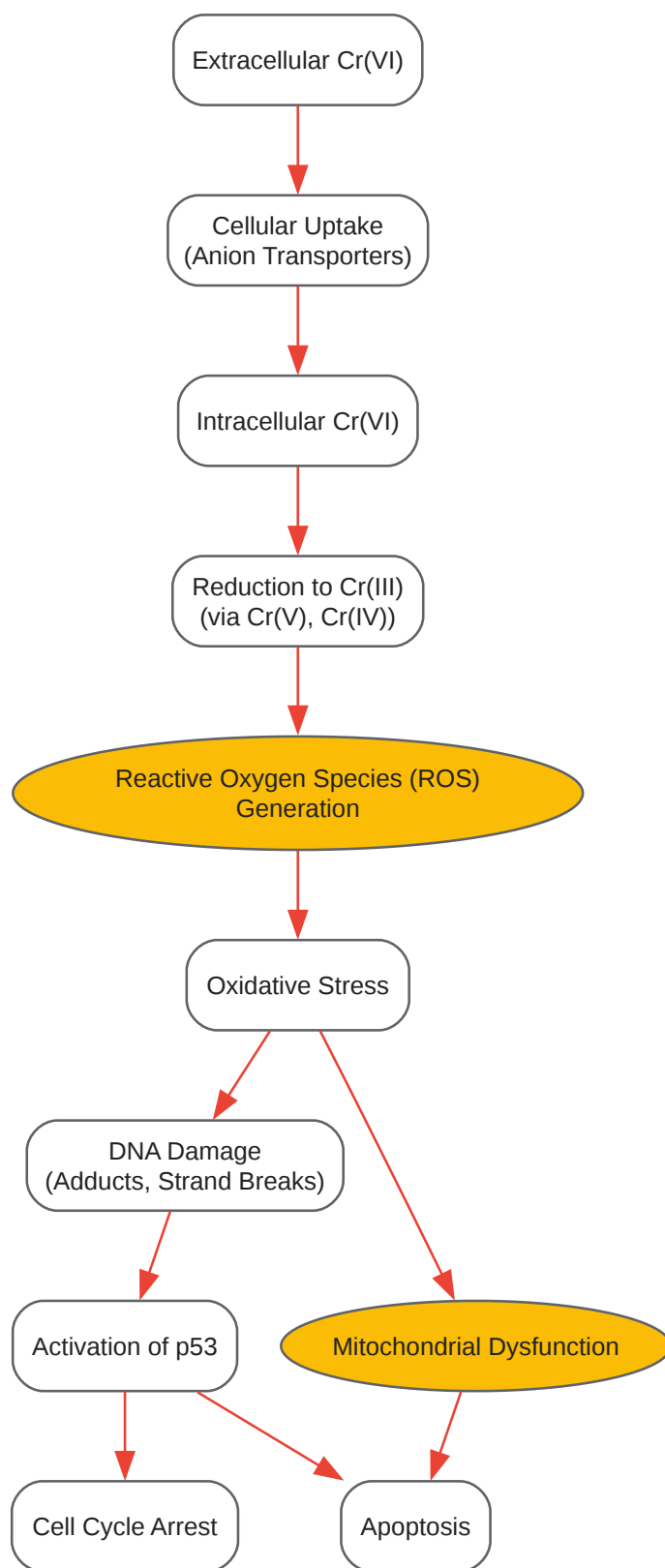


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Production of Sodium Chromate from Chromite Ore.

Biological Signaling Pathways

Hexavalent chromium [Cr(VI)] compounds are known for their toxicity and carcinogenicity, primarily mediated through their ability to enter cells and induce oxidative stress and DNA damage. The following diagram depicts a simplified signaling pathway initiated by Cr(VI) exposure in mammalian cells.



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Simplified Signaling Pathway of Cr(VI)-Induced Cellular Toxicity.

Upon entering the cell, Cr(VI) is reduced to its more reactive intermediate states, Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reduction process generates reactive oxygen species (ROS), leading to oxidative stress.[8][9] This oxidative stress can cause damage to cellular components, including DNA. DNA damage, in turn, can activate tumor suppressor proteins like p53, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death).[8][10] Oxidative stress also contributes to mitochondrial dysfunction, further promoting apoptosis.

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